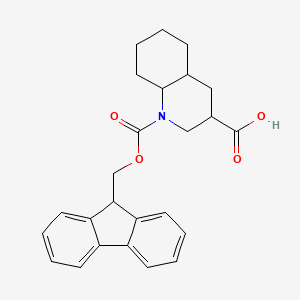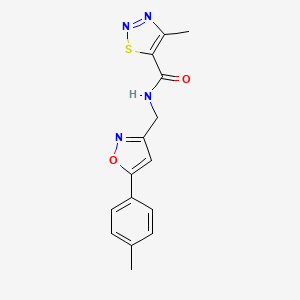![molecular formula C21H15BrN2O3 B2477744 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922132-09-0](/img/structure/B2477744.png)
2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H15BrN2O3 and its molecular weight is 423.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Research in synthetic chemistry has developed various methodologies for the synthesis of benzazoles and their derivatives, including benzimidazoles, benzoxazoles, and benzothiazoles, which are structurally related to the compound . These compounds are known for their diverse biological activities, leading to significant interest in their synthesis and functionalization for potential therapeutic uses. For instance, the synthesis of 2-guanidinobenzazoles has been highlighted for their potential therapeutic agents due to their cytotoxic, inhibition of cell proliferation via angiogenesis, and apoptosis activities (Rosales-Hernández et al., 2022).
Biological Applications
The biological relevance of benzazoles extends to their binding properties and biological activities. For example, Hoechst 33258 and its analogues, which share structural similarities with benzazoles, are known for their strong binding to the minor groove of double-stranded B-DNA, indicating the potential of structurally related compounds for applications in cell biology, including chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Chemotherapeutic Potential
Benzothiazoles and their derivatives have been extensively investigated for their chemotherapeutic potential. The therapeutic relevance of benzothiazoles, for instance, is supported by their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Some benzothiazole derivatives are in clinical use for treating various diseases/disorders, highlighting the structural class's importance in drug discovery and development (Kamal et al., 2015).
Environmental and Health Assessments
The environmental and health impacts of related chemical structures, such as parabens and polybrominated dibenzo-p-dioxins, have also been reviewed, underscoring the importance of understanding the ecological and health implications of synthetic compounds and their derivatives. Studies on parabens, for instance, have assessed their occurrence, fate, and behavior in aquatic environments, providing crucial insights into the environmental persistence and potential health effects of such compounds (Haman et al., 2015).
properties
IUPAC Name |
2-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c1-24-17-8-4-5-9-19(17)27-18-11-10-13(12-15(18)21(24)26)23-20(25)14-6-2-3-7-16(14)22/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVPZBKRPCUWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2477662.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B2477663.png)
![3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2477665.png)

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2477667.png)




![N-(4-isopropylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2477679.png)
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2477682.png)
